molecular formula C20H24ClN3O B5491993 N-(1-BENZYL-4-PIPERIDYL)-N'-(3-CHLORO-4-METHYLPHENYL)UREA

N-(1-BENZYL-4-PIPERIDYL)-N'-(3-CHLORO-4-METHYLPHENYL)UREA

Cat. No.: B5491993
M. Wt: 357.9 g/mol
InChI Key: FTUADTJDRPPKHO-UHFFFAOYSA-N
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Description

N-(1-BENZYL-4-PIPERIDYL)-N’-(3-CHLORO-4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-4-PIPERIDYL)-N’-(3-CHLORO-4-METHYLPHENYL)UREA typically involves the reaction of 1-benzyl-4-piperidylamine with 3-chloro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-4-PIPERIDYL)-N’-(3-CHLORO-4-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-4-PIPERIDYL)-N’-(3-CHLORO-4-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BENZYL-4-PIPERIDYL)-N’-(3-CHLOROPHENYL)UREA
  • N-(1-BENZYL-4-PIPERIDYL)-N’-(4-METHYLPHENYL)UREA
  • N-(1-BENZYL-4-PIPERIDYL)-N’-(3-CHLORO-4-METHYLPHENYL)THIOUREA

Uniqueness

N-(1-BENZYL-4-PIPERIDYL)-N’-(3-CHLORO-4-METHYLPHENYL)UREA is unique due to the presence of both the benzyl and piperidyl groups, which may confer specific binding properties and biological activities. The chloro and methyl substituents on the phenyl ring can also influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(3-chloro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-15-7-8-18(13-19(15)21)23-20(25)22-17-9-11-24(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUADTJDRPPKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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